(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid is a complex organic molecule This compound is characterized by its extensive ethoxy chain and the presence of a 2,5-dioxopyrrolidin-1-yl group, which is often associated with bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, primarily focusing on the formation of the extensive ethoxy chain and the incorporation of the 2,5-dioxopyrrolidin-1-yl group. The synthetic route typically starts with the preparation of the ethoxy chain through a series of etherification reactions. The 2,5-dioxopyrrolidin-1-yl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts for the etherification and nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ethoxy chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The 2,5-dioxopyrrolidin-1-yl group can be reduced to form a pyrrolidine ring.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Functionalized derivatives with different substituents on the amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its extensive ethoxy chain and the presence of the 2,5-dioxopyrrolidin-1-yl group make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s structure suggests potential applications in drug design and development. The 2,5-dioxopyrrolidin-1-yl group is often found in bioactive molecules, indicating that this compound could be used as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the 2,5-dioxopyrrolidin-1-yl group suggests that it may interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials. Its extensive ethoxy chain could impart unique properties to polymers or other materials, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the 2,5-dioxopyrrolidin-1-yl group could interact with enzymes or receptors, modulating their activity. The extensive ethoxy chain could also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide
- **(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid
Uniqueness
The uniqueness of this compound lies in its extensive ethoxy chain and the presence of the 2,5-dioxopyrrolidin-1-yl group. These structural features impart unique chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C75H140F3N5O35 |
---|---|
Molecular Weight |
1728.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7)/t68-;/m0./s1 |
InChI Key |
SUVMAWOJJGBGEF-NWPMZMOBSA-N |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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